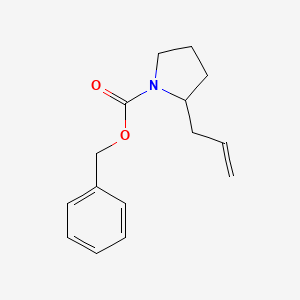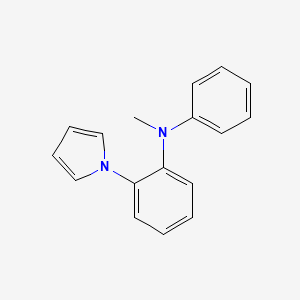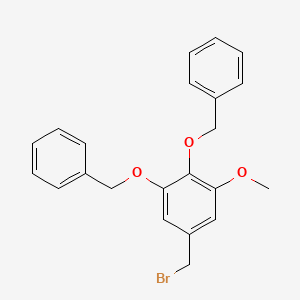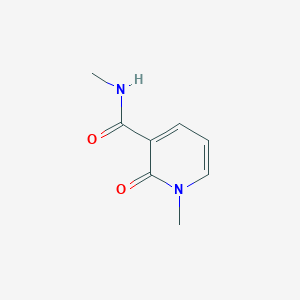
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is an organic compound that features a dichloropyridine and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a palladium-catalyzed coupling reaction.
Formation of the Dichloropyridine Moiety: The dichloropyridine ring can be synthesized by condensing 2,6-dichloropyridine with acetone to form 2,6-dichloropyridine-4-methanone, followed by reaction with methanol under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and dichloropyridine moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The dichloropyridine moiety can interact with nucleophilic sites on proteins or enzymes, while the benzofuran moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-4-methanol: Similar in structure but lacks the benzofuran moiety.
Benzofuran derivatives: Compounds containing the benzofuran ring but with different substituents.
Uniqueness
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is unique due to the combination of the dichloropyridine and benzofuran moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
722547-45-7 |
|---|---|
Molecular Formula |
C16H11Cl2NO2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H11Cl2NO2/c1-2-11-15(10-5-3-4-6-12(10)21-11)16(20)9-7-13(17)19-14(18)8-9/h3-8H,2H2,1H3 |
InChI Key |
ZCILOHLPICXOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Cyclopentyloxy)phenyl]methanol](/img/structure/B12524172.png)




methanone](/img/structure/B12524230.png)




![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)



